Pyridine-2,6-dicarbonitrile
Overview
Description
Pyridine-2,6-dicarbonitrile is a heterocyclic dinitrile . It has the molecular formula C7H3N3 and a molecular weight of 129.12 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and in chemical and pharmaceutical synthesis processes .
Synthesis Analysis
Pyridine-2,6-dicarbonitrile can be synthesized through various methods. One method involves the biotransformation of Pyridine-2,6-dicarbonitrile by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . Another method involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . It can also be synthesized by Sonogashira coupling reactions .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-dicarbonitrile consists of a pyridine ring with two cyano groups attached at the 2 and 6 positions . The compound is a solid at 20 degrees Celsius .Chemical Reactions Analysis
Pyridine-2,6-dicarbonitrile can undergo various chemical reactions. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . It can also be used to synthesize substituted pyridine products .Physical And Chemical Properties Analysis
Pyridine-2,6-dicarbonitrile is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 128.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Corrosion Inhibition
- Pyridine derivatives, including those related to Pyridine-2,6-dicarbonitrile, have been studied for their corrosion inhibition properties. Ansari et al. (2015) investigated the inhibition effect of certain pyridine derivatives on mild steel in hydrochloric acid. These derivatives showed significant corrosion inhibition efficiency, attributed to the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).
- Sudheer and Quraishi (2014) also explored the corrosion protection efficiency of pyridine derivatives. Their research revealed high inhibition efficiency, highlighting the potential of these compounds in corrosion protection applications (Sudheer & Quraishi, 2014).
Antimicrobial Properties
- Koszelewski et al. (2021) conducted a study on the antimicrobial properties of certain pyridine derivatives. These compounds showed significant biological activity against various types of bacteria, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).
Synthesis and Material Science
- Guo et al. (2007) presented mechanistic studies leading to a new procedure for rapid microwave-assisted generation of pyridine-3,5-dicarbonitrile libraries. This work indicates the role of such compounds in facilitating efficient and high-throughput synthesis in material science (Guo, Thompson, Reddy, Mutter, & Chen, 2007).
- Baghernejad (2014) described the synthesis of pyridine dicarbonitriles using nano-TiO2 as a catalyst. This highlights the application of pyridine dicarbonitriles in catalysis and nanotechnology (Baghernejad, 2014).
Electrochemistry
- Schiavon et al. (1985) explored the use of poly-2,5- and poly-2,6-pyridine coatings in electrochemistry. Their research indicated that poly-2,5-pyridine films displayed reversible cathodic cycles, suggesting their application in developing electroactive polymers (Schiavon, Zotti, & Bontempelli, 1985).
Safety And Hazards
Pyridine-2,6-dicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
pyridine-2,6-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1035912-58-3 | |
Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50183130 | |
Record name | Pyridine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-dicarbonitrile | |
CAS RN |
2893-33-6 | |
Record name | 2,6-Pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2,6-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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